N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a pyrazolyl group and a carboxamide group, along with a phenyl ring bearing a methylsulfonamido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Phenyl Ring: The phenyl ring with the methylsulfonamido group can be attached through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine derivatives, pyrazole-containing compounds, and sulfonamide-based molecules.
Unique Features: The combination of the pyridazine ring, pyrazolyl group, and methylsulfonamido substituent makes this compound unique compared to other similar molecules.
Highlighting Uniqueness
Structural Complexity: The presence of multiple functional groups and heterocycles.
Its diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-25(23,24)20-12-5-2-4-11(10-12)17-15(22)13-6-7-14(19-18-13)21-9-3-8-16-21/h2-10,20H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNWFRVCLZMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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